molecular formula C16H16F2N6O2S2 B2631702 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine CAS No. 1040650-72-3

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B2631702
CAS No.: 1040650-72-3
M. Wt: 426.46
InChI Key: UXVWLQPXTACDKY-UHFFFAOYSA-N
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a novel synthetic compound of significant interest in medicinal chemistry research. Its molecular architecture incorporates key pharmacophores, including a tetrazole ring, a difluorophenyl group, and a sulfonylpiperazine moiety, which are commonly associated with potent biological activity. The tetrazole group is a well-known bioisostere for carboxylic acids and other acidic functions, often contributing to improved metabolic stability and enhanced binding affinity to target proteins . The presence of the 3,4-difluorophenyl substituent is a strategic feature frequently employed in drug discovery to modulate electronic properties, lipophilicity, and overall pharmacokinetic profiles of lead compounds . Furthermore, the thiophen-2-ylsulfonylpiperazine segment provides a versatile scaffold that can facilitate interactions with a variety of enzymatic targets. While the specific biological profile of this compound requires further empirical investigation, its structure suggests potential as a valuable chemical tool for probing biological systems. Researchers may find it useful in developing new ligands for central nervous system (CNS) targets, given that similar sulfonyl-containing compounds have demonstrated potent antagonist activity at receptors such as the 5-HT6R, which is a promising target for cognitive disorders . This product is intended for research purposes only, strictly within laboratory settings.

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6O2S2/c17-13-4-3-12(10-14(13)18)24-15(19-20-21-24)11-22-5-7-23(8-6-22)28(25,26)16-2-1-9-27-16/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVWLQPXTACDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via the cyclization of an azide with a nitrile. For instance, 3,4-difluorobenzonitrile can be reacted with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring.

    Attachment of the Tetrazole to Piperazine: The tetrazole derivative is then alkylated with a piperazine derivative. This step usually involves the use of a strong base like sodium hydride to deprotonate the piperazine, followed by the addition of the tetrazole compound.

    Introduction of the Thiophene Sulfonyl Group: The final step involves the sulfonylation of the piperazine ring with a thiophene sulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the fluorine atoms could result in various substituted phenyl derivatives.

Scientific Research Applications

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors. The piperazine ring provides additional binding interactions, while the thiophene sulfonyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 3,4-difluorophenyltetrazole and thiophen-2-ylsulfonyl groups. Below is a comparative analysis with key analogues:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity Reference ID
1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine Piperazine, 3,4-difluorophenyltetrazole 280.28 Not reported Not reported Not reported
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine Benzodioxole, 3,4-difluorophenylsulfonyl 410.40 Not reported Not reported Not reported
1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-methoxynaphthalen-2-yl)propenyl]piperazine (RA[4,5]) 2,6-Difluorophenyl, methoxynaphthyl 423.0 Not reported 21 Not reported (Purity: 95%)
1-(4-Fluorophenyl)-4-(2-chlorophenyl)piperazine (Compound 19) 4-Fluorophenyl, 2-chlorophenyl 280.75 91.4–92.1 43 Not reported
1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine 4-Methoxyphenyltetrazole, methylsulfonyl 352.40 Not reported Not reported Not reported

Key Observations:

  • Fluorination Effects : Compounds with difluorophenyl groups (e.g., 3,4-difluorophenyl in the target compound vs. 2,4-difluorophenyl in Compound 18 ) show higher melting points due to increased molecular symmetry and intermolecular interactions.
  • Synthetic Yields : Piperazine derivatives with bulkier substituents (e.g., RA[4,5] at 21% yield vs. Compound 15 at 45% yield ) generally exhibit lower yields due to steric hindrance during synthesis.

Biological Activity

The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of a tetrazole ring , a difluorophenyl group , and a thiophene sulfonamide structure . These structural components contribute to its biological activity and therapeutic potential.

PropertyValue
Molecular FormulaC16H14F2N6O2S
Molecular Weight392.37 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The tetrazole ring is known for its ability to modulate enzyme activity, particularly in the context of inflammatory diseases.

Key Mechanisms:

  • Caspase-1 Inhibition : The compound has been shown to inhibit the inflammasome-caspase-1 pathway, which is critical in the release of pro-inflammatory cytokines like IL-1β. This inhibition may provide therapeutic benefits in treating inflammatory disorders .
  • Antibacterial Activity : Preliminary studies suggest that the compound exhibits potential antibacterial properties against resistant bacterial strains, making it a candidate for antibiotic development.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its anti-inflammatory and antibacterial effects.

Case Study 1: Anti-inflammatory Activity

A study conducted on various tetrazole derivatives indicated that compounds similar to our target showed significant inhibition of IL-1β release in activated macrophages at low micromolar concentrations. The IC50 values were comparable to known covalent inhibitors, highlighting the potential of this class of compounds in treating inflammation .

Case Study 2: Antibacterial Efficacy

Research into the antibacterial properties of thiophene sulfonamide derivatives revealed that compounds containing the tetrazole moiety exhibited enhanced activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar structures.

Compound NameIC50 (μM)Biological Activity
1-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine12.5Moderate anti-inflammatory effects
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea15.0Significant caspase-1 inhibition
N-(3,4-Difluorophenyl)-tetrazole derivative10.0Antibacterial activity against resistant strains

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